Sodium 4-aminobutyrate

formulation science aqueous solubility salt vs. free acid

Sodium 4-aminobutyrate (CAS 6610-05-5), the monosodium salt of γ-aminobutyric acid (GABA), is a white crystalline solid with the molecular formula C₄H₈NNaO₂ and a molecular weight of 125.10 g/mol. As the sodium salt of the primary inhibitory neurotransmitter in the mammalian central nervous system, it retains the endogenous agonist activity of GABA at both ionotropic GABAA and metabotropic GABAB receptors.

Molecular Formula C4H9NNaO2
Molecular Weight 126.11 g/mol
CAS No. 6610-05-5
Cat. No. B1260954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-aminobutyrate
CAS6610-05-5
Molecular FormulaC4H9NNaO2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESC(CC(=O)O)CN.[Na]
InChIInChI=1S/C4H9NO2.Na/c5-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);
InChIKeyJJSHLLDJXDKNKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-Aminobutyrate (CAS 6610-05-5) Procurement Guide: Physicochemical Identity and Pharmacological Class


Sodium 4-aminobutyrate (CAS 6610-05-5), the monosodium salt of γ-aminobutyric acid (GABA), is a white crystalline solid with the molecular formula C₄H₈NNaO₂ and a molecular weight of 125.10 g/mol . As the sodium salt of the primary inhibitory neurotransmitter in the mammalian central nervous system, it retains the endogenous agonist activity of GABA at both ionotropic GABAA and metabotropic GABAB receptors [1]. Its principal differentiation from the free acid GABA (CAS 56-12-2) lies in its salt form, which enhances aqueous solubility and modifies its utility in formulation, while preserving the fundamental pharmacological profile of the parent neurotransmitter.

Why Sodium 4-Aminobutyrate Cannot Be Replaced by GABA Free Acid or Structural Analogs in Critical Applications


The interchangeability of sodium 4-aminobutyrate with GABA free acid or structural analogs such as gabapentin is precluded by three interdependent factors: (i) the sodium counterion fundamentally alters the compound's solubility and formulation behavior ; (ii) sodium ions are obligatory co-factors in the high-affinity binding and transport of GABA at synaptic membranes, with sodium-dependent binding exhibiting a 10-fold greater magnitude than sodium-independent binding in fresh tissue [1]; and (iii) gabapentin and pregabalin, despite being structural GABA analogs, do not bind to any GABA receptor subtype but instead target the α₂δ subunit of voltage-gated calcium channels — a mechanistically distinct and non-interchangeable pharmacological profile [2]. These differences carry direct consequences for experimental design, formulation development, and regulatory compliance.

Quantitative Comparative Evidence for Sodium 4-Aminobutyrate Selection Over Closest Analogs


Aqueous Solubility Advantage of Sodium 4-Aminobutyrate Over GABA Free Acid

Sodium 4-aminobutyrate exhibits enhanced aqueous solubility compared to the free acid GABA. While GABA free acid (CAS 56-12-2) reaches a maximum solubility in water of approximately 10.31 mg/mL (100 mM) as reported by Tocris and approximately 21 mg/mL (203.64 mM) per Selleck in-house testing , the sodium salt form is described as 'freely soluble' in water and is reported to achieve concentrations exceeding 100 mg/mL [1]. This represents a solubility enhancement of at least 5- to 10-fold over the free acid form. The sodium salt form also demonstrates improved long-term solution stability, reducing the need for sonication or pH adjustment during stock solution preparation .

formulation science aqueous solubility salt vs. free acid

Sodium-Dependent vs. Sodium-Independent GABA Receptor Binding: Quantitative Distinction

The seminal study by Enna and Snyder (1975) established that GABA binding to rat brain synaptic membrane fractions is fundamentally divided into sodium-dependent and sodium-independent components [1]. In fresh tissue, sodium-dependent GABA binding is approximately 10-fold greater in magnitude than sodium-independent binding. Both processes are saturable, but with distinct dissociation constants: the sodium-dependent component exhibits a Kd of 1.2 μM, while the sodium-independent (postsynaptic receptor) component shows a higher-affinity Kd of 0.37 μM. This dual binding pharmacology is an intrinsic property of the GABAergic system that structural analogs like gabapentin do not engage, as gabapentin shows no affinity for either GABAA or GABAB receptors [2], binding instead to the α₂δ subunit of voltage-gated calcium channels with an IC₅₀ of approximately 80 nM [3].

receptor binding sodium-dependence synaptic pharmacology

GAT1 Transport Stoichiometry: Sodium Coupling Ratio as a Unique Biophysical Signature

The transport of GABA by the cloned GAT1 transporter expressed in Xenopus oocytes occurs with a defined stoichiometry of 2 Na⁺ : 1 Cl⁻ : 1 GABA molecule, as demonstrated by simultaneous current and [³H]GABA uptake measurements [1]. This coupling ratio is a biophysical signature of the native GABA transport system and is concentration-dependent: the apparent Km for GABA transport increases from 4.0 ± 1.0 μM at 95 mM Na⁺ to 8.4 ± 2.0 μM at 19 mM Na⁺ in synaptosomal preparations [2]. Structural analogs such as nipecotic acid and guvacine act as transport inhibitors with distinct potency profiles, but they do not recapitulate the 2:1 Na⁺:GABA coupling ratio [1]. Furthermore, the sodium coupling ratio in neurons was shown to change from 1 to 2 during morphological differentiation, indicating a developmental regulation of transport stoichiometry that sodium 4-aminobutyrate uniquely engages [3].

GABA transporter electrophysiology sodium coupling

Blood Pressure Reduction: Quantitative Antihypertensive Effect of GABA-Containing Formulations in Clinical and Preclinical Studies

GABA-containing formulations have demonstrated clinically meaningful blood pressure reductions. In a randomized, double-blind, placebo-controlled trial, fermented milk containing GABA (FMG) reduced systolic blood pressure (SBP) by 17.4 ± 4.3 mmHg and diastolic blood pressure (DBP) by 7.2 ± 5.7 mmHg after 12 weeks in mild hypertensives (p<0.01 vs. baseline; SBP p<0.05 vs. placebo) [1]. The USP Safety Review confirmed that GABA is associated with a transient and moderate drop in blood pressure (<10% change) across multiple studies [2]. In a preclinical mouse model, GABA-salt (a fermented salt preparation containing GABA produced by L. brevis BJ20) attenuated high cholesterol/high salt diet-induced blood pressure increases while upregulating GABAB receptor expression and attenuating endothelial dysfunction [3]. These findings contrast with gabapentin and pregabalin, which are not indicated for hypertension and have been associated with peripheral edema as an adverse effect rather than blood pressure reduction [4].

antihypertensive blood pressure cardiovascular

Regulatory Classification and Permitted Daily Intake: A Procurement-Relevant Distinction from Unapproved Analogs

GABA (γ-aminobutyric acid) is explicitly recognized as a permitted food ingredient in China under the Ministry of Health Announcement No. 12 (2009) as a New Resource Food, with a maximum daily intake of ≤500 mg/day, and is listed in GB 2760-2024 Table B.3 as an allowed synthetic food flavor [1][2]. GABA is marketed as a dietary supplement in the United States, with the USP safety review finding no serious adverse events at intakes up to 18 g/day for 4 days and at 120 mg/day for 12 weeks [3]. In contrast, phenibut (β-phenyl-GABA) and picamilon (nicotinoyl-GABA) are not approved as dietary supplements by the FDA, and several countries have banned their use in food products due to safety concerns [4]. These regulatory distinctions have direct consequences for procurement in food, beverage, and dietary supplement development: sodium 4-aminobutyrate provides a compliant pathway, whereas its closely related analogs carry substantial regulatory risk.

regulatory compliance food additive GRAS status

High-Value Application Scenarios for Sodium 4-Aminobutyrate Based on Quantitative Differentiation Evidence


Aqueous Formulation Development for Parenteral or High-Concentration In Vitro Use

Leveraging the >100 mg/mL aqueous solubility of sodium 4-aminobutyrate , formulators can prepare concentrated stock solutions exceeding the ~21 mg/mL limit of GABA free acid [1], eliminating the need for solubility-enhancing excipients, sonication, or pH adjustment during preparation of assay-ready solutions for electrophysiology, cell-based assays, and receptor binding studies.

Neuropharmacology Research Requiring Native GABA Receptor Pharmacology

For studies of the GABAergic synapse — including investigations of GABAA and GABAB receptor pharmacology, GAT1-mediated transport, and sodium-dependent binding — sodium 4-aminobutyrate is the only appropriate agonist. Gabapentin, pregabalin, and phenibut do not engage GABA receptors directly; sodium 4-aminobutyrate, with a sodium-dependent binding Kd of 1.2 μM and a sodium-independent postsynaptic receptor Kd of 0.37 μM [1], faithfully reproduces the binding profile of the endogenous neurotransmitter [2].

Antihypertensive Functional Food and Dietary Supplement Development

The demonstrated systolic blood pressure reduction of 17.4 ± 4.3 mmHg with GABA-containing formulations combined with the USP safety validation at intakes up to 18 g/day [1] and approved regulatory status in China as a New Resource Food (≤500 mg/day) [2] positions sodium 4-aminobutyrate as the preferred GABA source for developing blood-pressure-management functional foods and dietary supplements.

Sodium-Coupled Transport Biophysics and Inhibitor Screening Programs

The defined GAT1 transport stoichiometry of 2 Na⁺ : 1 Cl⁻ : 1 GABA and the sodium-concentration-dependent shift in Km from 4.0 to 8.4 μM [1] provide a quantitative framework for electrophysiological screening of GAT1 inhibitors. Sodium 4-aminobutyrate is the required substrate for such assays, as synthetic GABA analogs exhibit different coupling ratios or act solely as inhibitors rather than transport substrates.

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